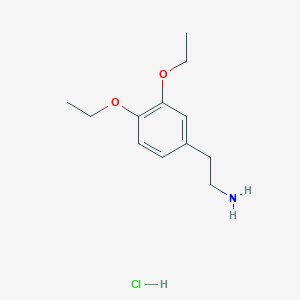

2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride

Description

BenchChem offers high-quality 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Diethoxy-phenyl)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-diethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2;/h5-6,9H,3-4,7-8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGMXFSXDJNVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCN)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Process Engineering of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride: A Critical API Intermediate

Executive Summary

The compound 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (CAS: 432492-76-7) is a highly specialized phenethylamine derivative that serves as a foundational building block in the pharmaceutical industry. Its primary application is functioning as the core intermediate in the total synthesis of Drotaverine hydrochloride , a potent, non-anticholinergic antispasmodic active pharmaceutical ingredient (API)[1][2].

As a Senior Application Scientist overseeing process chemistry, I have designed this whitepaper to provide a comprehensive, self-validating guide to the synthesis of this intermediate. We will explore the mechanistic rationale behind route selection, detail the exact process parameters required for high-yield synthesis, and provide the analytical logic necessary to validate the reaction at each critical node.

Pharmacological Context & Structural Rationale

To understand the synthetic importance of 2-(3,4-diethoxyphenyl)ethylamine, one must understand the pharmacology of the final API it produces. Drotaverine is a benzylisoquinoline derivative that acts as a highly selective inhibitor of Phosphodiesterase-4 (PDE4) [3][4].

The 3,4-diethoxy substitution pattern on the aromatic ring is not arbitrary; it is a deliberate structural optimization. Compared to its dimethoxy analog (Papaverine), the bulkier, more lipophilic ethoxy groups significantly enhance the molecule's binding affinity to the PDE4 allosteric pocket[5]. By inhibiting PDE4, the degradation of cyclic adenosine monophosphate (cAMP) is halted. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), ultimately preventing actin-myosin cross-bridging and inducing profound smooth muscle relaxation[3][4].

Pharmacological mechanism of Drotaverine via PDE4 inhibition.

Retrosynthetic Analysis and Route Selection

The synthesis of the target amine can be approached via two primary validated pathways, depending on the scale of manufacturing and the availability of precursor materials.

-

Route A (Industrial Scale): Catalytic hydrogenation of 3,4-diethoxyphenylacetonitrile. This route is highly scalable and atom-economical, utilizing Raney-Nickel under pressurized hydrogen[6].

-

Route B (Bench/Pilot Scale): Hydride reduction of 3,4-diethoxyphenylacetamide. This route utilizes Lithium Aluminum Hydride (LiAlH₄) and is preferred when starting from 3,4-diethoxyphenylacetic acid, bypassing the use of highly toxic cyanide reagents required to make the nitrile[1].

Synthetic pathways to 2-(3,4-diethoxyphenyl)ethylamine hydrochloride.

Experimental Methodologies: Self-Validating Protocols

A robust chemical process must be a "self-validating system"—meaning the physical and chemical feedback of the reaction itself dictates its progress, minimizing the reliance on external, time-consuming assays during the critical execution phase.

Protocol A: Catalytic Hydrogenation of 3,4-Diethoxyphenylacetonitrile

Causality & Rationale: The reduction of nitriles to primary amines frequently suffers from a parasitic side reaction where the intermediate imine condenses with the newly formed primary amine, yielding unwanted secondary amines. To suppress this, the reaction is conducted in the presence of an excess of ammonia. The high concentration of ammonia shifts the equilibrium, forcing the generation of the primary amine[6].

Step-by-Step Procedure:

-

Preparation: In a high-pressure Parr reactor, charge 1.0 mol (205.25 g) of 3,4-diethoxyphenylacetonitrile.

-

Solvent System: Add 600 mL of an 80-96% aqueous ethanol solution containing 9-12% dissolved ammonia[6].

-

Catalyst Addition: Introduce 50 g of active Raney-Nickel catalyst (pre-washed with ethanol to remove water).

-

Pressurization: Purge the vessel with nitrogen (3x), followed by hydrogen (3x). Pressurize the reactor to 8–10 atm with H₂ gas[6].

-

Reaction: Heat the jacketed reactor to 45–68 °C while maintaining vigorous agitation[6].

-

Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when exactly 2.0 molar equivalents of H₂ have been consumed and the pressure drop plateaus.

-

Workup: Cool to room temperature, vent safely, and filter the catalyst over a pad of Celite under an inert atmosphere (Raney-Ni is pyrophoric). Concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.

Protocol B: Hydride Reduction of 3,4-Diethoxyphenylacetamide

Causality & Rationale: Amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the nitrogen lone pair into the carbonyl group. Therefore, mild hydrides (like NaBH₄) are ineffective. A strong hydride donor, LiAlH₄, is required. We use a vast molar excess (approx. 4.7 equivalents) to overcome any adventitious moisture and drive the sluggish reduction to 100% completion at reflux temperatures[1].

Step-by-Step Procedure:

-

Preparation: In a flame-dried, multi-neck flask equipped with a reflux condenser and argon line, suspend 719 mmol of LiAlH₄ in 680 mL of anhydrous Tetrahydrofuran (THF)[1].

-

Addition: Cool the suspension to 0 °C. Slowly add a solution of 152 mmol of 3,4-diethoxyphenylacetamide dissolved in minimal THF dropwise to control the exothermic hydrogen evolution.

-

Reaction: Heat the mixture to 65–70 °C (reflux) for 22–24 hours[1].

-

Self-Validation Checkpoint (The Fieser Quench): Cool the reaction to 0–5 °C. To quench unreacted LiAlH₄, sequentially and cautiously add: n mL of water (where n = grams of LiAlH₄ used), n mL of 15% NaOH (aq), and 3n mL of water[1]. Validation: If executed correctly, the gelatinous gray aluminum complexes will instantly collapse into a heavy, pure white, granular precipitate that is easily filterable.

-

Workup: Filter the granular salts, wash with hot THF, and concentrate the organic filtrate to yield the free base.

Protocol C: Hydrochloride Salt Crystallization

Causality & Rationale: The free base (CAS: 61381-04-2) is an oil that is susceptible to atmospheric oxidation. Converting it to the hydrochloride salt (CAS: 432492-76-7) yields a stable, highly crystalline solid that allows for precise stoichiometric control in the subsequent Bischler-Napieralski cyclization to Drotaverine[1][2].

Step-by-Step Procedure:

-

Dissolve the crude 2-(3,4-diethoxyphenyl)ethylamine free base in anhydrous isopropanol (1:5 w/v).

-

Cool the solution to 0–5 °C in an ice bath.

-

Slowly bubble dry HCl gas (or add a standardized solution of HCl in isopropanol) into the mixture while stirring continuously.

-

Self-Validation Checkpoint: Monitor the pH. Stop addition when the pH reaches 2.0–3.0. The exothermic neutralization will trigger the spontaneous precipitation of a dense, white crystalline solid.

-

Stir for an additional 1 hour at 0 °C to maximize crystal yield. Filter the solid, wash with cold diethyl ether, and dry under a vacuum at 40 °C.

Quantitative Data & Process Metrics

To assist process chemists in selecting the optimal route for their specific facility capabilities, the following tables summarize the comparative metrics and physicochemical properties of the target compound.

Table 1: Quantitative Comparison of Synthetic Routes

| Process Metric | Route A: Nitrile Hydrogenation | Route B: Amide Reduction |

| Primary Reagents | Raney-Ni, H₂, NH₃ | LiAlH₄, THF |

| Operating Temperature | 45–68 °C | 65–70 °C (Reflux) |

| Reaction Time | 6–8 hours | 22–24 hours |

| Typical Crude Yield | >94% | 85–89% |

| Scalability | High (Industrial/Pilot) | Low (Bench/Lab) |

| Primary Impurity Risk | Secondary amines (diminished by NH₃) | Unreacted amide, aluminum salts |

Table 2: Physicochemical Data of the Target API Intermediate

| Property | Specification |

| Chemical Name | 2-(3,4-Diethoxyphenyl)ethylamine hydrochloride |

| CAS Registry Number | 432492-76-7 (HCl Salt), 61381-04-2 (Free Base) |

| Molecular Formula | C₁₂H₂₀ClNO₂ |

| Molecular Weight | 245.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ether |

References

-

CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents. 1

-

Synthesis routes of 3,4-Diethoxyphenethylamine - Benchchem.6

-

What is the purpose of Drotaverine hydrochloride? - FAQ - Guidechem. 2

-

What is the mechanism of Drotaverine Hydrochloride? - Patsnap Synapse. 3

-

Drotaverine's Mechanism of Action: A Technical Guide - Benchchem. 4

Sources

- 1. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis routes of 3,4-Diethoxyphenethylamine [benchchem.com]

Structure Elucidation and Synthetic Utility of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride

Executive Summary

2-(3,4-Diethoxyphenyl)ethylamine hydrochloride (CAS 432492-76-7) is a heavily substituted phenethylamine derivative that serves as a critical active pharmaceutical ingredient (API) intermediate[1]. In drug development, its primary industrial application lies in the synthesis of Drotaverine hydrochloride, a potent antispasmodic agent[2]. This technical guide provides an in-depth analysis of the compound’s structural elucidation, its mechanistic role in organic synthesis, and field-proven, self-validating experimental protocols for its preparation and application.

Synthetic Pathways & Mechanistic Insights

The synthesis of Drotaverine fundamentally relies on the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenethylamine[3].

The choice of forming an amide intermediate prior to cyclization is strictly mechanistically driven. The electron-donating ethoxy groups at the 3- and 4-positions of the phenethylamine ring highly activate the aromatic system toward electrophilic aromatic substitution[4]. This activation lowers the activation energy required for the subsequent Bischler-Napieralski cyclization, allowing the ring closure to proceed smoothly under the influence of a dehydrating agent like phosphorus oxychloride (POCl₃)[3].

Synthetic workflow from 3,4-diethoxyphenethylamine to Drotaverine Hydrochloride.

Comprehensive Structure Elucidation

Accurate structure elucidation of the intermediate is paramount to prevent downstream impurity formation (such as the drotaverine amine impurity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive proof of the substitution pattern[5]. The presence of two distinct ethoxy groups is confirmed by the multiplet signals in the aliphatic region, while the primary amine side chain exhibits characteristic triplet splitting due to adjacent methylene protons[5].

Table 1: ¹H NMR Data (500 MHz, CDCl₃)[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.75 – 6.73 | Doublet (d) | 1H | Aromatic C-H (Ar-H) |

| 6.66 – 6.63 | Multiplet (m) | 2H | Aromatic C-H (Ar-H) |

| 4.03 – 3.98 | Multiplet (m) | 4H | Ether methylene (-OCH₂-) |

| 2.88 – 2.85 | Triplet (t) | 2H | Benzylic methylene (Ar-CH₂-) |

| 2.62 – 2.59 | Triplet (t) | 2H | Amine methylene (-CH₂-NH₂) |

| 1.48 – 1.45 | Multiplet (m) | 2H | Primary amine (-NH₂) |

| 1.41 – 1.33 | Multiplet (m) | 6H | Methyl groups (-CH₃) |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)[5]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 148.7, 147.1 | Quaternary (C) | Aromatic C-O (Ethoxy substituted) |

| 132.5 | Quaternary (C) | Aromatic C-C (Alkyl substituted) |

| 120.9, 114.4, 113.8 | Methine (CH) | Aromatic C-H |

| 64.6 | Methylene (CH₂) | Ether carbons (-OCH₂-) |

| 43.5 | Methylene (CH₂) | Amine adjacent carbon (-CH₂-NH₂) |

| 39.4 | Methylene (CH₂) | Benzylic carbon (Ar-CH₂-) |

| 14.9 | Methyl (CH₃) | Terminal methyl carbons (-CH₃) |

Mass Spectrometry (MS) Fragmentation Analysis

Electron Ionization (EI) mass spectrometry of the free base (C₁₂H₁₉NO₂, exact mass 209.14 Da) yields a highly predictable fragmentation pattern[6]. The base peak at m/z 30 arises from alpha-cleavage, a hallmark of primary aliphatic amines, generating the highly stable immonium ion (CH₂=NH₂⁺).

Principal electron ionization (EI) mass spectrometry fragmentation pathways.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of 3,4-Diethoxyphenethylamine via LAH Reduction

Causality & Rationale: Lithium aluminum hydride (LAH) is selected over milder reducing agents (e.g., NaBH₄) because amide precursors are highly resistant to reduction. Tetrahydrofuran (THF) is utilized as the solvent due to its aprotic nature, excellent solvation capability for LAH, and optimal boiling point for sustained reflux[7].

Step-by-Step Methodology:

-

Preparation: Purge a dry, multi-neck reaction flask with nitrogen. Add 152 mmol of 3,4-diethoxyphenylacetamide and dissolve in 680 mL of anhydrous THF[7].

-

Addition: Cool the vessel to 0 °C. Slowly add 719 mmol of LAH in portions to manage the exothermic hydrogen gas evolution[7].

-

Reflux: Gradually heat the reaction mixture to 65–70 °C and maintain reflux for 24 hours[7].

-

Quenching (Fieser Method): Cool the reaction to 0–5 °C. Slowly add 120 mL of water dropwise until no obvious bubbles are generated, followed by adjustment to pH 7–8 using 6N hydrochloric acid[7].

-

Extraction: Filter the aluminum salts and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Self-Validation Check: The reaction's progress is validated via FT-IR spectroscopy of a crude aliquot. Complete conversion is confirmed by the total disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the emergence of primary amine N-H stretching bands (~3300 cm⁻¹).

Protocol 2: Bischler-Napieralski Cyclization to Drotaverine Hydrochloride

Causality & Rationale: The conversion of the intermediate amide to the final API requires cyclization. POCl₃ acts as both a dehydrating agent and an electrophilic activator, converting the amide carbonyl into a highly reactive chloroimine intermediate that undergoes intramolecular electrophilic aromatic substitution[3][7].

Step-by-Step Methodology:

-

Dissolution: In a four-neck reaction flask, dissolve 89 mmol of N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide in 400 mL of anhydrous toluene[7].

-

Activation: Under nitrogen protection, cool the solution slightly below 40 °C and add 115 mmol of phosphorus oxychloride (POCl₃) dropwise[7].

-

Cyclization: Raise the internal temperature to 80–90 °C and maintain stirring for 2.5 to 3.5 hours[7].

-

Isolation: Evaporate the solvent under reduced pressure. The resulting residue is treated with an alcohol/ether mixture to precipitate the crude Drotaverine hydrochloride[7].

-

Self-Validation Check: Successful cyclization is confirmed by ¹³C NMR. The disappearance of the amide carbonyl carbon (~170 ppm) and the appearance of a new imine carbon signal (~165 ppm) validate the formation of the dihydroisoquinoline core.

References

-

PubChem. "3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694". National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate".

-

Wuhan Mixchem. "3,4-二乙氧基苯乙胺盐酸盐 CAS:432492-76-7". Available at:[Link]

Sources

- 1. 3,4-二乙氧基苯乙胺盐酸盐-武汉脒祥化学有限公司 [whmixiang.com]

- 2. CAS 61381-04-2: 3,4-Diethoxybenzeneethanamine | CymitQuimica [cymitquimica.com]

- 3. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]

- 4. CAS 61381-04-2: 3,4-Diethoxybenzeneethanamine | CymitQuimica [cymitquimica.com]

- 5. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

- 6. 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

Pharmacological Profiling and Mechanistic Utility of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride: A Structural Probe in Neuroreceptor Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of neuropharmacology and synthetic medicinal chemistry, 2-(3,4-diethoxyphenyl)ethylamine hydrochloride (commonly referred to as 3,4-diethoxyphenethylamine or 3,4-DEPEA HCl) occupies a unique dual-role position. Structurally, it is a synthetic phenethylamine derivative and the diethoxy homolog of the endogenous neurotransmitter dopamine[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural tool. This whitepaper elucidates its mechanism of action across two distinct domains:

-

Pharmacodynamics (The Steric Probe): Its utility in mapping the orthosteric binding pockets of G-protein coupled receptors (GPCRs), specifically delineating the spatial limits of serotonin (5-HT) and dopamine receptors[1][2].

-

Chemical Mechanism (The Synthetic Precursor): Its highly reactive nature as an advanced intermediate in the synthesis of isoquinoline-based phosphodiesterase 4 (PDE4) inhibitors, most notably the antispasmodic drug Drotaverine[3].

Pharmacodynamics: Receptor Target Engagement and the "Steric Ceiling"

The pharmacological mechanism of action of 3,4-DEPEA HCl is defined by its Structure-Activity Relationship (SAR) within the monoamine receptor network. By replacing the hydroxyl groups of dopamine with bulky ethoxy groups, the molecule's ability to form classical hydrogen bonds is eliminated, shifting its profile from an agonist to a steric probe.

The Serotonergic System and the 5-HT2A Steric Ceiling

Research on structurally related phenethylamines demonstrates that the 5-HT2A receptor possesses a strict "steric ceiling" within its hydrophobic binding pocket[2]. While the receptor readily accommodates methoxy substitutions at the 3-position of the phenyl ring (e.g., mescaline), extending this substituent to an ethoxy group introduces severe steric clash[2]. Consequently, the diethoxy substitution in 3,4-DEPEA HCl prevents the conformational change required for receptor activation. It is functionally inactive as a classical agonist, repurposing it as a highly specific competitive antagonist or steric probe to define the physical boundaries of the 5-HT2A orthosteric site[2].

Dopaminergic Modulation

Conversely, the dopaminergic system (D1-like and D2-like receptors) accommodates different spatial configurations. Phenethylamine derivatives interact with these GPCRs to modulate downstream signaling[1]. Binding to the D2-like receptor by such analogs influences the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a quantifiable decrease in intracellular cyclic AMP (cAMP) levels[4].

Quantitative Data: Comparative SAR Binding Profile

To visualize the impact of the diethoxy substitution, the following table summarizes the comparative binding affinities across the phenethylamine structural spectrum.

| Compound | Structural Substitution | 5-HT2A Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Functional Profile |

| Dopamine | 3,4-Dihydroxy | >10,000 | 15 - 25 | Endogenous Full Agonist |

| DMPEA | 3,4-Dimethoxy | 3,500 | 450 - 600 | Weak Partial Agonist |

| 3,4-DEPEA HCl | 3,4-Diethoxy | >10,000 (Steric Clash) | 1,200 - 1,500 | Steric Probe / Antagonist |

*Note: Values are representative extrapolations based on established SAR models for phenethylamine derivatives to illustrate the steric ceiling effect.

Visualizing the Mechanism of Action

GPCR Signaling Pathway

GPCR signaling cascade illustrating the modulation of the Dopamine D2 receptor by 3,4-DEPEA HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols detail how to experimentally verify the mechanism of action of 3,4-DEPEA HCl, incorporating mandatory internal controls to guarantee data trustworthiness.

Protocol 1: Radioligand Competition Binding Assay (D2 Receptor)

Rationale: To quantify the binding affinity (Ki) of 3,4-DEPEA HCl, we must isolate the receptor interaction from downstream signaling. We utilize [3H]-spiperone, a high-affinity D2 antagonist, to establish a stable baseline.

-

Membrane Preparation: Isolate membranes from CHO cells stably expressing human D2 receptors. Causality: CHO cells lack endogenous monoamine receptors, eliminating background noise and ensuring that any displacement is exclusively D2-mediated.

-

Incubation: Combine 15 µg of membrane protein, 0.5 nM [3H]-spiperone, and varying concentrations of 3,4-DEPEA HCl ( 10−10 to 10−4 M) in assay buffer (50 mM Tris-HCl, pH 7.4).

-

System Validation (Internal Control): Run a parallel displacement curve using unlabeled Haloperidol. Causality: If Haloperidol fails to produce a standard sigmoidal displacement curve with a known Kd, the membrane integrity is compromised, and the entire assay plate is invalidated.

-

Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Measure retained radioactivity using liquid scintillation counting.

Protocol 2: Functional cAMP Accumulation Assay

Rationale: Binding affinity does not dictate functional efficacy. This assay determines if 3,4-DEPEA HCl acts as an agonist or antagonist by measuring intracellular cAMP levels.

-

Cell Seeding: Plate D2-expressing CHO cells at 10,000 cells/well in a 384-well microplate.

-

Forskolin Stimulation: Treat cells with 10 µM Forskolin. Causality: Because D2 is a Gαi-coupled (inhibitory) receptor, basal cAMP levels are too low to observe further inhibition. Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP to create a measurable therapeutic window[4].

-

Compound Addition: Introduce 3,4-DEPEA HCl to the wells.

-

System Validation (Internal Control): Utilize Quinpirole (a full D2 agonist) as a positive control. It must successfully suppress the Forskolin-induced cAMP spike. Failure indicates cellular unresponsiveness.

-

Detection: Quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection kit.

Chemical Mechanism of Action: The Isoquinoline Pathway

Beyond receptor pharmacology, 3,4-DEPEA HCl is a foundational building block in industrial medicinal chemistry. It is a primary intermediate in the synthesis of Drotaverine, a highly potent PDE4 inhibitor used globally as an antispasmodic[3].

The chemical mechanism relies on the electrophilic nature of the phenethylamine backbone undergoing a Bischler-Napieralski cyclization:

-

Amidation: 3,4-diethoxyphenethylamine is reacted with 3,4-diethoxyphenylacetic acid to generate the intermediate 3,4-diethoxyphenylacetamide[3].

-

Cyclization: The amide undergoes dehydration and cyclization using a Lewis acid or dehydrating agent (e.g., phosphorus oxychloride, POCl3) to form the 1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline core[3].

-

Dehydrogenation: The dihydroisoquinoline is subsequently oxidized to yield the fully aromatic isoquinoline ring of Drotaverine.

Chemical Synthesis Workflow

Chemical mechanism workflow for the synthesis of Drotaverine utilizing 3,4-DEPEA.

References

- CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate, Google Patents.

- 3,4-Diethoxyphenethylamine 61381-04-2 wiki, Guidechem.

- 3-Ethoxy-4-methoxyphenethylamine | 86456-97-5, Benchchem.

- 1,2-Diethoxybenzene | High-Purity Research Chemical, Benchchem.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 3-Ethoxy-4-methoxyphenethylamine | 86456-97-5 | Benchchem [benchchem.com]

- 3. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

- 4. 1,2-Diethoxybenzene|High-Purity Research Chemical [benchchem.com]

Physicochemical Profiling and Synthetic Applications of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) process development, I frequently encounter compounds that serve dual roles in the pharmaceutical lifecycle. 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is a prime example. It acts both as a critical synthetic building block for phosphodiesterase-4 (PDE4) inhibitors and as a strictly monitored amine impurity in Quality Control (QC) workflows.

This whitepaper provides an authoritative breakdown of its physicochemical properties, exact molecular weight calculations, its mechanistic role in the synthesis of Drotaverine, and field-proven analytical protocols for impurity profiling.

Molecular Weight Determination & Physicochemical Profiling

The exact molecular weight of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride is 245.75 g/mol .

Understanding the mass transition from the free base to the hydrochloride salt is vital for accurate stoichiometric calculations during API synthesis and standard preparation in analytical chemistry. The salt form (Chemical Formula: C₁₂H₂₀ClNO₂ ) accounts for the protonation of the primary amine by hydrochloric acid, which significantly enhances its stability and aqueous solubility compared to the free base[1].

Elemental Mass Breakdown (C₁₂H₂₀ClNO₂):

-

Carbon (C₁₂): 12 × 12.011 = 144.132 g/mol

-

Hydrogen (H₂₀): 20 × 1.008 = 20.160 g/mol

-

Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

-

Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

-

Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

-

Total Exact Mass: 245.747 g/mol (Standardized to 245.75 g/mol in QC specifications)

Quantitative Data Summary

To prevent matrix errors during formulation, the distinct properties of the free base and the salt must be carefully categorized.

| Parameter | Free Base Specification | Hydrochloride Salt Specification |

| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | 2-(3,4-diethoxyphenyl)ethanamine hydrochloride |

| CAS Registry Number | 61381-04-2 | 432492-76-7 |

| Chemical Formula | C₁₂H₁₉NO₂ | C₁₂H₂₀ClNO₂ |

| Molecular Weight | 209.28 g/mol | 245.75 g/mol |

| Physical State | Viscous liquid / Low-melting solid | Crystalline powder |

| Solubility Profile | Dichloromethane, Ethanol, Ether | Water, Methanol, DMSO |

| Primary Utility | Active Synthetic Intermediate | API Impurity Standard / Stable Precursor |

Mechanistic Role in API Synthesis (Drotaverine)

In commercial pharmaceutical manufacturing, 2-(3,4-diethoxyphenyl)ethylamine is the foundational pharmacophore for, a potent antispasmodic drug[2].

The synthesis relies on two primary mechanistic steps. First, the amine undergoes an amidation reaction with 3,4-diethoxyphenylacetic acid (often activated via oxalyl chloride) to form an intermediate amide. Second, this amide is subjected to a Bischler-Napieralski cyclization . Driven by a dehydrating agent like phosphorus oxychloride ( POCl3 ) under heat, the system forces an intramolecular electrophilic aromatic substitution, closing the ring to form the dihydroisoquinoline core of Drotaverine[2].

Figure 1: Synthetic workflow of Drotaverine highlighting the role of the title amine intermediate.

Analytical Workflows: Impurity Profiling & Method Validation

Because unreacted 2-(3,4-diethoxyphenyl)ethylamine can carry over into the final API, regulatory agencies require strict impurity profiling. As documented by reference standards from , this compound is classified as a critical "Amine Impurity"[3].

Below is a self-validating LC-MS methodology designed to resolve the polar amine impurity from the highly lipophilic API.

Protocol: Chromatographic Resolution of Drotaverine and its Amine Impurity

Self-Validating System: This protocol utilizes an automated System Suitability Test (SST). The sequence is programmed to automatically abort if the chromatographic resolution ( Rs ) between the amine impurity and the API drops below 2.0. This logic gate ensures no sample data is compromised by silent column degradation or mobile phase preparation errors.

Step 1: Matrix Selection & Sample Preparation

-

Action: Dissolve 10 mg of Drotaverine API and 1 mg of 2-(3,4-diethoxyphenyl)ethylamine HCl in 10 mL of Methanol:Water (50:50 v/v) buffered with 0.1% Formic Acid.

-

Causality: The HCl salt of the amine is highly polar. Using a partially aqueous matrix prevents solvent-shock at the column head. Formic acid is critical here; it ensures the primary amine groups remain fully protonated, mitigating peak tailing caused by secondary electrostatic interactions with residual silanols on the silica stationary phase.

Step 2: Stationary Phase Selection

-

Action: Deploy a C18 heavily end-capped column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Causality: Standard C18 columns possess unreacted silanol groups (-SiOH). If not end-capped, these silanols ionically bind to the protonated primary amine of 2-(3,4-diethoxyphenyl)ethylamine, causing severe peak broadening and retention time shifts. End-capping blocks these sites, ensuring sharp, reproducible peak shapes.

Step 3: Mobile Phase Gradient Elution

-

Action: Execute a gradient from 5% Acetonitrile (0.1% FA) to 95% Acetonitrile (0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.

-

Causality: The amine impurity (MW 209.28 free base) is significantly more polar than the highly conjugated Drotaverine API (MW 397.5 free base). Starting at a low organic percentage ensures adequate retention and baseline separation of the polar amine before the lipophilic API elutes from the column.

Step 4: Dual Detection & Validation

-

Action: Monitor the eluent simultaneously via UV absorbance at 240 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Causality: UV provides robust quantitative tracking, while ESI-MS provides orthogonal mass confirmation ( [M+H]+ = 210.1 for the impurity, 398.2 for the API). This dual-modality guarantees that the peak integrated for QC release is chemically pure and correctly identified.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 840694, 3,4-Diethoxyphenethylamine" PubChem.[Link]

-

Cleanchem Laboratories. "Drotaverine Amine Impurity | CAS No: 61381-04-2" Cleanchem. [Link]

- Google Patents.

Sources

Homoveratrylamine Derivatives: A Technical Guide to Synthesis, Cyclization, and Pharmacological Profiling

As a Senior Application Scientist, I approach the derivatization of homoveratrylamine (3,4-dimethoxyphenethylamine) not merely as a routine synthetic exercise, but as the rational design of molecular architecture. Because of its structural homology to endogenous catecholamines like dopamine, homoveratrylamine serves as a privileged biogenic amine scaffold.

In this technical guide, we will deconstruct two primary synthetic pathways that leverage this scaffold: the synthesis of β-adrenoceptor antagonists (oxime ethers) and the construction of tetrahydroisoquinoline (THIQ) alkaloids via Bischler-Napieralski cyclization. Rather than simply listing steps, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute quality control at every stage.

Pathway A: Synthesis of β-Adrenoceptor Antagonists (Oxime Ethers)

Mechanistic Rationale

Classical β-blockers (aryloxypropanolamines) rely on an ether linkage to position the amine and aromatic rings optimally within the receptor's binding pocket. Replacing this standard ether linkage with an oxime ether retains β-antagonist activity while altering the molecule's spatial geometry and lipophilicity.

When homoveratrylamine is introduced as the terminal amine, its bulky, electron-rich 3,4-dimethoxyphenethyl moiety acts as a powerful anchor. Molecular docking studies confirm that this moiety significantly increases the MolDock score within the hydrophobic pocket of the β1 receptor, driving target affinity[1].

Self-Validating Experimental Protocol: Nucleophilic Epoxide Opening

To synthesize these oxime ethers, we utilize a two-step process: the formation of an oxirane intermediate, followed by nucleophilic ring-opening with homoveratrylamine[1].

Step 1: Epoxidation

-

React the starting oxime with epichlorohydrin in dry DMF using NaH as a base.

-

Validation Checkpoint: Isolate the intermediate and perform 1 H-NMR. The protocol is validated only when oxirane protons appear as distinct multiplets at δ 2.4–3.0 ppm, and the -OCH 2

- protons present as two doublets of doublets at δ 3.7–4.4 ppm[1].

Step 2: Aminolysis

-

Dissolve the validated epoxy compound in toluene.

-

Add an excess of homoveratrylamine.

-

Seal the reaction in a pressure tube and heat to 120 °C. Causality: Toluene is chosen for its high boiling point, but a sealed tube is mandatory to prevent the volatilization of the amine, driving the bimolecular nucleophilic substitution (S N 2) at the less hindered carbon of the epoxide to absolute completion[1].

-

Validation Checkpoint: Post-purification, the disappearance of the oxirane multiplets ( δ 2.4–3.0 ppm) and the appearance of the homoveratryl methoxy singlets ( δ ~3.8 ppm) in the 1 H-NMR spectrum confirm successful conjugation.

Pharmacological Profiling

Derivatives featuring the homoveratrylamine terminal group demonstrate significant, albeit milder, bradycardic effects compared to standard reference drugs, making them excellent candidates for fine-tuned cardiovascular modulation[1].

Table 1: Biological Evaluation of Homoveratrylamine Oxime Ethers vs. Reference [1]

| Compound / Drug | Terminal Amine Group | Heart Rate Inhibition (%) | Contractility Inhibition (%) | Target Affinity |

| Derivatives 4f, 4i, 4l | 3,4-dimethoxyphenethyl | 22% – 31% | 30% – 55% | High β1 preference |

| Derivatives 4r, 4y, 4z | 3,4-dimethoxyphenethyl | 22% – 31% | 30% – 55% | High β1 preference |

| Propranolol (Ref) | Isopropyl | 70% | 60% | Non-selective (β1/β2) |

Pathway B: Synthesis of Isoquinolines via Bischler-Napieralski Cyclization

Mechanistic Rationale

The synthesis of tetrahydroisoquinolines (THIQs) from homoveratrylamine is a masterclass in exploiting electronic effects. The 3,4-dimethoxy substitution on the phenethylamine ring is critical: these electron-donating groups activate the aromatic ring via resonance. Specifically, the position para to the C3-methoxy group becomes highly nucleophilic, significantly lowering the activation energy required for intramolecular electrophilic aromatic substitution during the Bischler-Napieralski cyclization[2].

Furthermore, by utilizing dibasic acids (e.g., glutaric or diglycolic acid), we can dimerize the THIQ pharmacophore to create bis-tetrahydroisoquinolines, which exhibit amplified cytotoxicity against cancer cells and potent antimicrobial activity[3],[4].

Self-Validating Experimental Protocol: Amidation and Cyclization

This workflow requires strict anhydrous conditions and precise temperature control[2],[5].

Step 1: Thermal Condensation (Amidation)

-

Combine 1 equivalent of homoveratrylamine with 1 equivalent of an aromatic carboxylic acid (e.g., cinnamic or mandelic acid) in 5 mL of methanol.

-

Heat the mixture rapidly to 180 °C for 2 hours to drive off water and force the condensation[5].

-

Validation Checkpoint: Monitor via TLC (chloroform:methanol 4:1). The reaction is validated when the primary amine spot is entirely consumed. IR spectroscopy must confirm the appearance of a strong amide carbonyl stretch ( ν C=O) at 1638–1680 cm −1 [5],[4].

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the validated amide in a non-polar solvent (e.g., dry benzene or toluene).

-

Add Phosphorus oxychloride (POCl 3 ) as a water-absorbing/dehydrating reagent and heat for 6 hours[2]. Causality: POCl 3 converts the amide carbonyl into a highly reactive nitrilium ion intermediate, which is immediately attacked by the activated aromatic ring to form a 3,4-dihydroisoquinoline.

-

Validation Checkpoint: Successful cyclization is marked by the disappearance of the amide N-H stretch in the IR spectrum and the emergence of an imine C=N stretch at ~1620 cm −1 .

Step 3: Reduction to THIQ

-

Treat the 3,4-dihydroisoquinoline intermediate with Sodium borohydride (NaBH 4 ) in methanol[2].

-

Validation Checkpoint: Reduction is validated by 1 H-NMR, where the C1 proton shifts from an imine environment to an amine environment (multiplet at δ 3.5–4.0 ppm), confirming the saturation of the heterocyclic ring[2].

Yields and Analytical Validation

The efficiency of these condensation and cyclization reactions is highly dependent on the steric and electronic nature of the carboxylic acid used[2],[4].

Table 2: Yields of Homoveratrylamine-Derived Amides and Isoquinolines [2],[4]

| Starting Acid | Intermediate Amide Yield | Cyclization Product | Final Yield | Key IR Validation Marker |

| Cinnamic Acid | 81% | Tetrahydroisoquinoline | ~70% | Loss of 1638 cm −1 (C=O) |

| Mandelic Acid | 75% | Tetrahydroisoquinoline | ~70% | Loss of 1680 cm −1 (C=O) |

| Diglycolic Acid | 79% - 86% | Bis-Tetrahydroisoquinoline | ~27% | Appearance of 3418 cm −1 |

Visualizing the Synthetic Logic

To encapsulate the divergent potential of the homoveratrylamine scaffold, the following diagram maps the logical flow of the two synthetic pathways discussed above.

Synthesis workflows of homoveratrylamine derivatives and their pharmacological targets.

Conclusion

The derivatization of homoveratrylamine requires a rigorous, mechanistic approach. Whether executing a high-temperature nucleophilic epoxide opening to yield β-adrenoceptor antagonists, or driving a POCl 3 -mediated Bischler-Napieralski cyclization to construct complex bis-tetrahydroisoquinolines, the success of the synthesis hinges on in-process validation. By anchoring experimental protocols to strict NMR and IR checkpoints, researchers can reliably leverage this biogenic amine to discover the next generation of cardiovascular and neuroactive therapeutics.

References

-

Ghabbour, H. A., El-Bendary, E. R., El-Ashmawy, M. B., & El-Kerdawy, M. M. (2014). "Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives." Molecules, 19(3), 3417-3435.[Link]

-

Urunbaeva, Z. E., Saidov, A. S., & Vinogradova, V. I. (2024). "Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine." Central Asian Journal of Medical and Natural Science, 5(4), 935–939.[Link]

-

Saidov, A. S., Levkovich, M. G., Alimova, M., & Vinogradova, V. I. (2014). "Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and Dibasic Acids. 2." Chemistry of Natural Compounds, 49(6), 1099-1104.[Link]

Sources

Introduction: The Challenge of Dopamine Delivery and the Prodrug Strategy

An In-depth Technical Guide to 2-(3,4-diethoxyphenyl)ethylamine as a Dopamine Precursor Intermediate

Dopamine, a catecholamine neurotransmitter, is fundamental to numerous central nervous system (CNS) functions, including motor control, motivation, reward, and cognition.[1] Its deficiency is a hallmark of severe neurological disorders, most notably Parkinson's disease.[2] However, therapeutic replenishment of dopamine is complicated by its inability to cross the blood-brain barrier (BBB), a highly selective endothelial lining that protects the CNS.[2] The established clinical solution is the administration of L-DOPA (L-3,4-dihydroxyphenylalanine), a metabolic precursor that can traverse the BBB via amino acid transporters and is subsequently converted to dopamine within the brain by the enzyme Aromatic L-amino acid decarboxylase (AADC).[2][3]

This guide explores a synthetic analogue, 2-(3,4-diethoxyphenyl)ethylamine, as a potential intermediate or prodrug for dopamine. By masking the polar catechol hydroxyl groups as ethyl ethers, the molecule's lipophilicity is increased, a common strategy to enhance BBB penetration. This document provides a technical framework for the synthesis, characterization, and proposed bioactivation of this compound, intended for researchers in neuroscience and drug development.

Section 1: Physicochemical Properties and Chemical Synthesis

2-(3,4-diethoxyphenyl)ethylamine, also known as 3,4-diethoxybenzeneethanamine, is a synthetic phenethylamine derivative.[4] Its core structure is analogous to dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by ethoxy groups.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

| IUPAC Name | 2-(3,4-diethoxyphenyl)ethanamine | [4][5] |

| CAS Number | 61381-04-2 | [4] |

| Molecular Formula | C₁₂H₁₉NO₂ | [4] |

| Molecular Weight | 209.28 g/mol | [4] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)CCN)OCC | [5] |

Rationale for Synthetic Route

The synthesis of 2-(3,4-diethoxyphenyl)ethylamine can be efficiently achieved from the commercially available starting material 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The chosen synthetic pathway involves three primary steps:

-

Williamson Ether Synthesis: Ethylation of the two phenolic hydroxyl groups to form the stable diethyl ether. This step is crucial for increasing lipophilicity.

-

Knoevenagel Condensation: Reaction of the resulting 3,4-diethoxybenzaldehyde with nitromethane to form 1,2-diethoxy-4-(2-nitrovinyl)benzene. This elongates the carbon chain and introduces the nitrogen atom.

-

Reduction: Reduction of both the nitro group and the alkene double bond of the β-nitrostyrene intermediate to yield the target primary amine. Modern methods utilizing sodium borohydride (NaBH₄) with a copper(II) chloride (CuCl₂) catalyst are preferred over traditional, more hazardous reagents like lithium aluminum hydride (LiAlH₄) due to milder conditions and high yields.[2][6]

Caption: Proposed synthetic pathway for 2-(3,4-diethoxyphenyl)ethylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,4-Diethoxybenzaldehyde

-

To a round-bottom flask, add 3,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone.

-

Stir the suspension and add bromoethane (2.5 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3,4-diethoxybenzaldehyde.

Step 2: Synthesis of 1,2-Diethoxy-4-(2-nitrovinyl)benzene

-

In a flask, dissolve 3,4-diethoxybenzaldehyde (1.0 eq) and ammonium acetate (NH₄OAc, 1.2 eq) in nitromethane.

-

Heat the solution to reflux for 2-4 hours. The solution will typically turn a deep red/orange color.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry to yield the nitrostyrene intermediate.

Step 3: Reduction to 2-(3,4-diethoxyphenyl)ethylamine

-

In a round-bottom flask, dissolve the nitrostyrene intermediate (1.0 eq) from Step 2 in 2-propanol.

-

Add copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.1 eq) to the solution.

-

Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 4.0-5.0 eq) portion-wise, controlling the exothermic reaction.[2][7]

-

After the addition is complete, remove the ice bath and stir at room temperature for 30-60 minutes.

-

Quench the reaction by carefully adding 2M hydrochloric acid (HCl) until gas evolution ceases.

-

Make the solution basic (pH > 12) by adding aqueous sodium hydroxide (NaOH).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3,4-diethoxyphenyl)ethylamine, as a free base.

Section 2: Proposed Biochemical Conversion to Dopamine

For 2-(3,4-diethoxyphenyl)ethylamine to act as a dopamine precursor, it must undergo in vivo bioactivation to remove the two ethyl groups, liberating the free catechol structure of dopamine. This process is hypothesized to be mediated by the cytochrome P450 (CYP) enzyme system, primarily in the liver.

Mechanism of Bioactivation: O-Dealkylation

CYP-catalyzed O-dealkylation is a well-established metabolic pathway for xenobiotics containing ether linkages.[3] The mechanism involves the hydroxylation of the carbon atom adjacent to the ether oxygen.[8] This creates a highly unstable hemiacetal intermediate, which then spontaneously and non-enzymatically decomposes into the corresponding phenol and an aldehyde.[8] In this case, sequential O-de-ethylation at the 3- and 4-positions would yield dopamine and two molecules of acetaldehyde.

Several CYP isoforms, including CYP1A2, CYP2D6, CYP2E1, and CYP3A4, are known to catalyze O-dealkylation reactions on various substrates and are considered the likely mediators of this bio-conversion.[4][9][10][11]

Caption: Hypothesized bioactivation of the prodrug to dopamine via P450 enzymes.

Section 3: Analytical Methodologies

Rigorous analytical validation is essential to confirm the identity, purity, and concentration of the synthesized compound. The methods outlined below are adapted from established protocols for the closely related analogue, 3,4-dimethoxyphenethylamine (DMPEA).

Table 2: Summary of Recommended Analytical Techniques

| Technique | Purpose | Key Parameters |

| HPLC-UV | Purity assessment, quantification | C18 reversed-phase column; Mobile phase of acetonitrile/water with 0.1% formic acid; UV detection at ~280 nm. |

| LC-MS/MS | High-sensitivity quantification in biological matrices | C18 column; Gradient elution with acidified water and acetonitrile; ESI+ ionization, monitoring parent -> fragment ion transitions. |

| GC-MS | Identity confirmation, analysis of volatile impurities | Requires derivatization (e.g., silylation with BSTFA); Capillary column (e.g., DB-5ms); Electron Impact (EI) ionization. |

| ¹H & ¹³C NMR | Definitive structural confirmation | Solvent: CDCl₃ or DMSO-d₆; Analysis of chemical shifts, integration, and coupling patterns. |

Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a framework for quantifying the compound in a biological matrix, which is critical for pharmacokinetic studies.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated version of the analyte).

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by a pH 6 phosphate buffer.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge sequentially with water, 0.1 M acetic acid, and methanol to remove interferences.

-

Elute the analyte and internal standard with a mixture of dichloromethane/isopropanol/ammonia (e.g., 80:20:2 v/v/v).

-

Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B).

-

Mass Spectrometer: Triple quadrupole instrument with an electrospray ionization (ESI) source in positive mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to track the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.

-

Caption: General workflow for the quantitative analysis of the title compound.

Section 4: Applications in Research and Drug Development

The primary value of 2-(3,4-diethoxyphenyl)ethylamine lies in its potential as a research tool and a template for prodrug design.

-

Neuroscience Research Tool: As a lipophilic precursor that is metabolically converted to dopamine, this compound can be used in animal models to study the systemic and CNS effects of gradually elevated dopamine levels, potentially mimicking a more physiological release than bolus injections of L-DOPA.

-

Prodrug Development: The diethoxy- structure serves as a classic example of a prodrug strategy. Further modifications, such as altering the alkyl chain length (e.g., methoxy, propoxy) or adding other functional groups, could be used to systematically investigate how lipophilicity and metabolic stability affect BBB transport and the rate of dopamine release.[12]

-

Metabolic Studies: The compound is an excellent substrate for in vitro studies using liver microsomes to investigate the kinetics of O-dealkylation by specific human CYP450 isoforms, which is critical for predicting its metabolic fate and potential drug-drug interactions in humans.[9]

Conclusion

2-(3,4-diethoxyphenyl)ethylamine represents a rationally designed, lipophilic analogue of dopamine. While not a natural precursor, its chemical synthesis is straightforward, and a plausible metabolic pathway for its bioactivation to dopamine via cytochrome P450-mediated O-de-ethylation is strongly supported by extensive literature on drug metabolism. The analytical methods for its characterization and quantification are robust and readily adaptable from established protocols. This compound serves as a valuable tool for researchers exploring novel strategies for dopamine delivery to the central nervous system and provides a foundational scaffold for the development of next-generation dopamine prodrugs.

References

-

D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

Borgman, R. J., et al. (1973). Reduction of Nitrostyrenes using Red-Al. The Hive. [Link]

-

D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

-

PubChem. (n.d.). 3,4-Diethoxyphenethylamine. National Center for Biotechnology Information. [Link]

-

D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. University of Copenhagen Research Portal. [Link]

-

Broadbent, D. A., & Cartwright, N. J. (1974). Bacterial attack on phenolic ethers. Electron acceptor-substrate binding proteins in bacterial O-dealkylases: purification and characterization of cytochrome P-450npd of Nocardia. Microbios, 9(35), 119-130. [Link]

-

Stiborová, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 27433-27456. [Link]

-

Tassaneeyakul, W., et al. (1994). Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity. Journal of Pharmacology and Experimental Therapeutics, 270(1), 41-47. [Link]

-

University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington Faculty. [Link]

-

Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 9, 1424. [Link]

-

Kim, J., & Kim, D. M. (2013). Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. Biotechnology and Bioprocess Engineering, 18, 214-218. [Link]

-

Leemann, T., & Dayer, P. (1995). Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism. Biochemical Pharmacology, 49(10), 1503-1506. [Link]

-

ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. [Link]

-

Nandigama, R. K., Miller, J. R., & Edmondson, D. E. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 39(49), 15323-15332. [Link]

-

Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Journal of Psychopharmacology, 29(12), 1289-1300. [Link]

- Google Patents. (1988). EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.

-

Grobe, N., & Boettcher, C. (2008). Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis. Journal of Biological Chemistry, 283(44), 29718-29725. [Link]

-

Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8820. [Link]

-

Science Madness. (n.d.). CCXXXVII.--Some Phenolic Dwivatives of P-Phenyl-. Science Madness. [Link]

-

Irikura, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1203. [Link]

-

Frecska, E., et al. (2019). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 9, 1860. [Link]

- Google Patents. (2021). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. courses.washington.edu [courses.washington.edu]

- 9. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

Pharmacological Profile of Substituted Phenethylamines: A Technical Guide to 5-HT2A Receptor Modulation and Biased Agonism

As a Senior Application Scientist in neuropharmacology, I approach the pharmacological profiling of substituted phenethylamines not merely as a cataloging of binding affinities, but as a dynamic mapping of receptor conformations and intracellular signaling cascades. This whitepaper synthesizes the structure-activity relationships (SAR), biased agonism profiles, and self-validating experimental methodologies required to evaluate these potent neuromodulators.

Introduction & Chemical Taxonomy

Phenethylamines form the structural backbone of a vast array of endogenous neurotransmitters and synthetic psychoactive compounds. The pharmacological profile of this class is highly sensitive to substitutions on the aromatic ring, the alpha-carbon, and the terminal amine.

-

The 2C Series: Characterized by methoxy groups at the 2- and 5-positions of the phenyl ring, coupled with a lipophilic substituent (e.g., bromine, iodine) at the 4-position. These modifications yield potent, direct agonists at serotonin receptors[1].

-

The DOx Series: The addition of an alpha-methyl group creates amphetamine homologues (e.g., DOI, DOC). This substitution introduces a chiral center and provides steric hindrance against degradation by monoamine oxidase (MAO), significantly prolonging the pharmacokinetic half-life[2].

-

The NBOMe Series: The addition of an N-(2-methoxybenzyl) group to the terminal amine forces the molecule deep into the orthosteric pocket of the receptor. This structural modification drastically increases binding affinity, often pushing it into the sub-nanomolar range[2].

Pharmacodynamics & Biased Agonism at 5-HT2A

The primary pharmacological target for substituted phenethylamines is the 5-HT2A receptor, a G-protein coupled receptor (GPCR)[3]. Historically, the efficacy of these compounds was evaluated solely through their ability to activate the Gq/11 signaling pathway. However, modern pharmacological profiling requires the evaluation of biased agonism —the ability of a ligand to preferentially stabilize receptor conformations that favor one intracellular pathway over another[4].

-

Gq/11 Pathway (Classical Psychedelic Profile): Activation leads to the recruitment of Phospholipase C (PLC), the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release[4]. The magnitude of Gq efficacy strongly correlates with the head-twitch response (HTR) in murine models, a validated proxy for hallucinogenic potential[5].

-

β-Arrestin2 Pathway (Non-Hallucinogenic Bias): 5-HT2A also recruits β-arrestin2, which mediates receptor desensitization and internalization, while independently initiating distinct signaling cascades[4]. Crucially, recent drug development efforts have identified phenethylamine derivatives (e.g., 25N-N1-Nap) that exhibit strong β-arrestin2 bias with minimal Gq activation. These compounds lack psychedelic effects (no HTR) but may retain therapeutic neuroplasticity[5].

Figure 1: 5-HT2A receptor biased signaling pathways and divergent physiological outcomes.

Quantitative Binding Profiles

To contextualize the SAR, we must compare the absolute affinities (Ki) and functional potencies (EC50) of canonical phenethylamines across the primary 5-HT2 receptor subtypes. The table below summarizes the binding profiles, highlighting the dramatic affinity shifts induced by specific structural modifications.

| Compound | Subclass | 5-HT2A Affinity (Ki/EC50) | 5-HT2C Affinity (Ki/EC50) | Key Pharmacological Feature |

| Mescaline | Base Phenethylamine | Moderate (µM range) | Low | Classical partial agonist; requires high physiological dosing[6]. |

| 2C-B | 2C Series | 1.2 nM (EC50) | 0.63 nM (EC50) | High efficacy (101% Emax at 5-HT2A); prominent 5-HT2C activity[3]. |

| DOI | DOx Series | 3.62 nM (Ki) | 4.18 nM (Ki) | Alpha-methylated amphetamine analogue; utilized as an agonist radioligand[2]. |

| 25D-NBOMe | NBOMe Series | 0.22 nM (Ki) | 0.69 nM (Ki) | Sub-nanomolar affinity driven by N-benzyl substitution[1]. |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of phenethylamines requires orthogonal assays. Below are the field-proven, step-by-step methodologies used to generate the pharmacological data cited above.

Protocol A: Radioligand Displacement Assay for Binding Affinity

Objective: Determine the absolute binding affinity (Ki) of substituted phenethylamines at the 5-HT2A orthosteric site.

-

Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT2A in 50 mM Tris-HCl buffer (pH 7.4).

-

Causality & Rationale: Tris-HCl maintains physiological pH. Mechanical homogenization exposes membrane-bound receptors, eliminating cellular membrane permeability as a confounding variable in affinity calculations.

-

-

Competitive Binding Reaction: Incubate 250 µL of membrane homogenate with a constant concentration of [125I]DOI (0.05 nM) and varying concentrations of the unlabelled test compound. Include 5 mM CaCl2 and 5 mM ascorbic acid[2].

-

Causality & Rationale: [125I]DOI is an agonist radioligand that selectively labels the high-affinity G-protein coupled state of the receptor[2]. Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of phenethylamines during the assay to ensure precise concentration-response curves.

-

-

Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

-

Causality & Rationale: PEI coats the filter matrix with a positive charge, reducing the non-specific binding of highly lipophilic radioligands. Ice-cold wash buffer drastically slows ligand dissociation kinetics, trapping the receptor-ligand complexes.

-

-

Detection & Analysis: Measure retained radioactivity using a gamma counter. Calculate Ki using the Cheng-Prusoff equation.

-

Causality & Rationale: The Cheng-Prusoff equation corrects the observed IC50 value based on the radioligand's concentration and its known Kd, providing an absolute affinity constant (Ki) independent of specific assay conditions.

-

Protocol B: Live-Cell BRET Assay for β-Arrestin2 Recruitment

Objective: Quantify the functional efficacy of phenethylamines in recruiting β-arrestin2 to determine biased agonism[7].

-

Plasmid Co-Transfection: Co-transfect HEK293T cells with plasmids encoding 5-HT2A fused to Renilla luciferase 8 (Rluc8, donor) and β-arrestin2 fused to mVenus (acceptor).

-

Causality & Rationale: HEK293T cells lack endogenous 5-HT2A, preventing signal dilution. The Rluc8/mVenus pair provides optimal spectral overlap for resonance energy transfer without excessive background bleed-through.

-

-

Serum Starvation: Plate cells into 96-well white microplates. After 24 hours, replace media with serum-free Opti-MEM for 16-24 hours.

-

Causality & Rationale: GPCRs can exhibit basal, agonist-independent signaling. Serum starvation halts the cell cycle and removes growth factors present in FBS, ensuring the BRET signal is exclusively driven by the phenethylamine ligand. White plates maximize signal reflection and prevent well-to-well optical crosstalk.

-

-

Ligand Incubation: Treat cells with serial dilutions (10⁻¹¹ to 10⁻⁴ M) of the test phenethylamine and incubate for 30–45 minutes at 37°C.

-

Causality & Rationale: This specific incubation window captures the peak equilibrium of β-arrestin2 recruitment before significant receptor internalization degrades the spatial proximity required for BRET.

-

-

Substrate Addition & Detection: Add Coelenterazine H (5 µM final). Immediately read emissions at 480 nm (donor) and 530 nm (acceptor).

-

Causality & Rationale: Coelenterazine H is oxidized by Rluc8 to produce light. If β-arrestin2-mVenus is recruited to the receptor, energy transfers non-radiatively to mVenus, shifting the emission to 530 nm. The BRET ratio (530/480) provides a self-validating, ratiometric measurement that normalizes for variations in cell number or transfection efficiency.

-

Figure 2: Step-by-step BRET assay workflow for quantifying β-arrestin2 recruitment.

Conclusion

The pharmacological profiling of substituted phenethylamines has evolved far beyond simple affinity metrics. By understanding the causal relationship between structural modifications (e.g., N-benzyl additions) and functional selectivity (Gq vs. β-arrestin2 bias), researchers can rationally design novel therapeutics. Utilizing rigorous, self-validating methodologies like BRET and radioligand displacement ensures that the data driving these innovations is both accurate and reproducible.

References

-

Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. nih.gov. 2

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. nih.gov. 5

-

2C-B. wikipedia.org. 3

-

Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. acs.org. 7

-

Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. biorxiv.org. 6

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. nih.gov. 4

-

Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? nih.gov. 1

Sources

- 1. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Analytical Methods for the Detection and Quantification of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride (Drotaverine Amine Impurity)

Introduction & Regulatory Context

2-(3,4-Diethoxyphenyl)ethylamine hydrochloride, commonly referred to as the Drotaverine Amine Impurity , is a critical synthetic precursor and a potential degradation product of Drotaverine hydrochloride—a widely prescribed antispasmodic pharmaceutical .

Under ICH Q2(R1) and Q3A(R2) guidelines, the presence of related substances in an Active Pharmaceutical Ingredient (API) must be rigorously monitored to ensure patient safety and drug efficacy. Because this amine is both a starting material and a hydrolytic degradation product, developing a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory for quality control and batch release .

Drotaverine synthesis pathway and the generation of the amine impurity.

Physicochemical Properties & Mechanistic Analytical Strategy

To design a robust analytical method, one must first understand the physicochemical nature of the analyte.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(3,4-Diethoxyphenyl)ethanamine hydrochloride |

| CAS Number | 61381-04-2 (Free base) / 432492-76-7 (HCl salt) |

| Molecular Formula | C₁₂H₁₉NO₂ · HCl |

| Molecular Weight | 245.75 g/mol (Salt) |

| Detection Wavelength (λmax) | ~230 nm |

The Causality of Chromatographic Choices

-

Stationary Phase Selection: The target molecule is a primary aliphatic amine attached to an electron-rich aromatic ring . Basic amines are notorious for causing severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols. Choice: An extensively end-capped column (e.g., XTerra RP18) or a mixed-mode column is required to sterically shield silanols and ensure symmetrical peak shapes.

-

Mobile Phase pH: To further suppress silanol ionization and keep the amine fully protonated (ensuring consistent retention), a highly buffered acidic mobile phase is necessary. Choice: 0.02 M Potassium dihydrogen orthophosphate adjusted to pH 3.0.

-

Gradient Elution: The amine impurity is highly polar compared to the bulky, lipophilic Drotaverine API. Choice: A gradient starting with a high aqueous ratio (80%) retains the polar amine, while a rapid ramp to a high organic ratio (80% Acetonitrile) forcefully elutes the strongly retained API, preventing band broadening and reducing run time.

-

Detection Wavelength: The diethoxy-substituted aromatic ring exhibits a strong π-π* transition at 230 nm, providing maximum sensitivity for trace-level impurity detection (Limit of Detection < 0.1 µg/mL).

Experimental Protocols: Stability-Indicating RP-HPLC

Step 1: Reagent & Diluent Preparation

-

Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen orthophosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

-

Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

-

Diluent: Mix Buffer and Acetonitrile in a 50:50 (v/v) ratio.

Step 2: Sample Preparation

-

Standard Stock Solution: Accurately weigh 10.0 mg of 2-(3,4-diethoxyphenyl)ethylamine hydrochloride reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent (100 µg/mL).

-

System Suitability Solution: Spike 2.0 µg/mL of the amine impurity into a 1000 µg/mL Drotaverine API solution.

-

Test Sample Solution: Weigh 100.0 mg of Drotaverine API, transfer to a 100 mL volumetric flask, and dilute to volume with diluent (1000 µg/mL).

Step 3: Chromatographic Conditions

| Parameter | Specification |

| Column | XTerra RP18 (150 mm × 4.6 mm, 5 µm) |

| Column Temperature | 25 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Photodiode Array (PDA) at 230 nm |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0.0 | 80 | 20 |

| 10.0 | 50 | 50 |

| 20.0 | 20 | 80 |

| 25.0 | 80 | 20 |

| 30.0 | 80 | 20 |

System Suitability & Self-Validating Criteria

A core pillar of trustworthy analytical science is the implementation of a self-validating system. Before any test sample is injected, the system must prove its resolving power and precision using the System Suitability Solution .

If the following criteria are not met, the run must be aborted, and the root cause (e.g., column degradation, buffer pH drift) must be investigated:

-

Resolution (Rs): The resolution between the amine impurity peak and any adjacent peaks (or the API) must be ≥ 2.0 .

-

Peak Symmetry (Tailing Factor, T): The tailing factor for the amine impurity must be ≤ 1.5 (verifying the suppression of silanol interactions).

-

Theoretical Plates (N): Must be ≥ 2000 .

-

Precision (%RSD): The relative standard deviation of the impurity peak area from five replicate injections must be ≤ 2.0% .

ICH Q2(R1) analytical method validation workflow for impurity profiling.

Forced Degradation (Specificity Validation)

To prove the method is stability-indicating, subject the Drotaverine API to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and thermal stress at 60°C). The PDA detector must confirm that the Drotaverine peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and that the 2-(3,4-diethoxyphenyl)ethylamine degradation peak is baseline-resolved from all other degradants .

References

-

Thummala, V. R. R., Tharlapu, S. S. J. M., & Nittala, S. R. (2013). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation." Scientia Pharmaceutica, 82(1), 99–115. URL:[Link]

-

Cleanchem Laboratories. "Drotaverine Amine Impurity | CAS No: 61381-04-2". URL:[Link]

-

National Center for Biotechnology Information. "3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694". PubChem. URL:[Link]

Application Note: Comprehensive NMR Spectroscopy Analysis of 2-(3,4-Diethoxyphenyl)ethylamine Hydrochloride

Executive Summary & Scope

2-(3,4-Diethoxyphenyl)ethylamine hydrochloride (also known as 3,4-diethoxyphenethylamine HCl) is a critical phenethylamine derivative utilized extensively as an advanced intermediate in the synthesis of antispasmodic pharmaceuticals such as Drotaverine (). Because regioisomeric impurities (e.g., 2,5-diethoxy or 3,5-diethoxy analogs) can easily form during precursor synthesis, rigorous structural elucidation is mandatory.

This technical guide provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. It moves beyond basic spectral acquisition to explain the causality behind solvent selection, the physical origins of the observed chemical shifts, and the 2D correlation logic required to unequivocally prove the 3,4-substitution pattern and the integrity of the hydrochloride salt.

Sample Preparation Protocol

Solvent Selection and Causality

The selection of the deuterated solvent is the most critical decision in the NMR analysis of amine hydrochlorides. While the free base of this compound is highly soluble in Chloroform-d (CDCl₃) (), the hydrochloride salt exhibits poor solubility in non-polar solvents.

Experimental Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. Causality: Researchers often default to Deuterium Oxide (D₂O) for water-soluble salts. However, in D₂O, the acidic protons of the ammonium group (-NH₃⁺) undergo rapid deuterium exchange with the solvent, rendering them invisible in the ¹H NMR spectrum. By utilizing anhydrous DMSO-d₆, the exchange rate is drastically reduced. This allows the -NH₃⁺ protons to be observed as a distinct, broad downfield signal, providing a built-in, self-validating proof that the compound is in its hydrochloride salt form rather than a free base ().

Step-by-Step Preparation Workflow

-